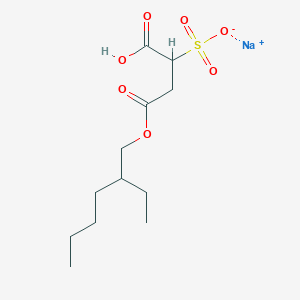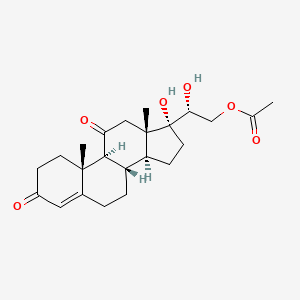
3-Hydroxynortriptyline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynortriptyline is a metabolite of nortriptyline, a tricyclic antidepressant. It is formed through the hydroxylation of nortriptyline and plays a role in the pharmacological activity of the parent compound. This compound is of interest due to its potential therapeutic effects and its role in the metabolism of nortriptyline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxynortriptyline can be synthesized through the hydroxylation of nortriptyline. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the nortriptyline molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of biocatalysts or chemical catalysts to enhance the efficiency of the hydroxylation process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxynortriptyline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of further hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Hydroxynortriptyline has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of nortriptyline.
Biology: The compound is studied for its effects on biological systems, particularly its role in the metabolism of antidepressants.
Medicine: Research on this compound focuses on its potential therapeutic effects and its role in the pharmacokinetics of nortriptyline.
Industry: It is used in the pharmaceutical industry for the development and testing of antidepressant medications.
Mécanisme D'action
3-Hydroxynortriptyline exerts its effects by interacting with specific molecular targets and pathways in the body. It is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, nortriptyline. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nortriptyline: The parent compound of 3-Hydroxynortriptyline, used as a tricyclic antidepressant.
Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline.
Protriptyline: A tricyclic antidepressant with a similar chemical structure and pharmacological profile.
Uniqueness
This compound is unique due to its specific hydroxylation at the third position, which distinguishes it from other metabolites of nortriptyline. This hydroxylation can influence its pharmacological activity and its role in the metabolism of nortriptyline.
Propriétés
Formule moléculaire |
C19H21NO |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7- |
Clé InChI |
DXTZQTSIXRYNQV-WSVATBPTSA-N |
SMILES isomérique |
CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
SMILES canonique |
CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


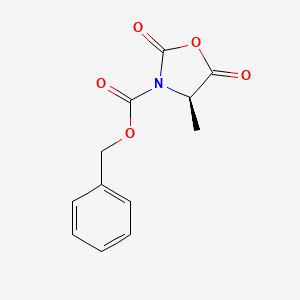
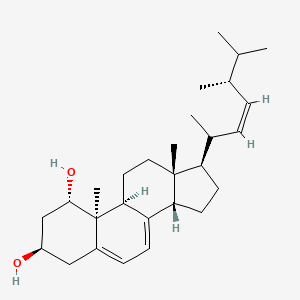

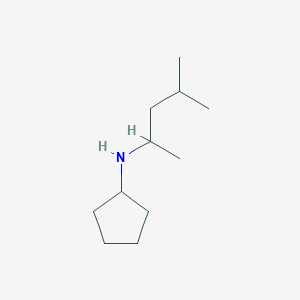
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
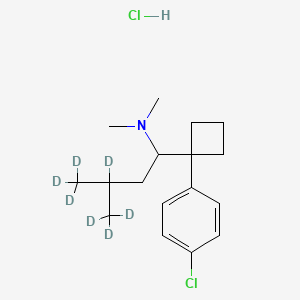
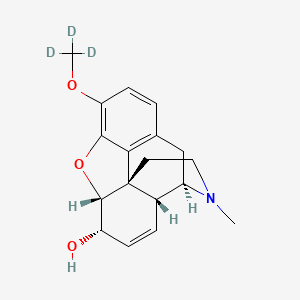
![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)
